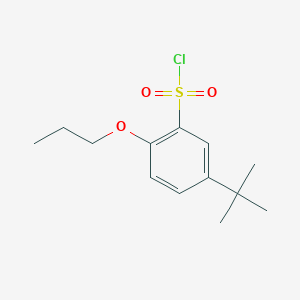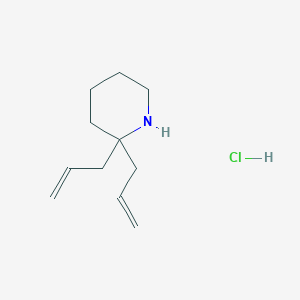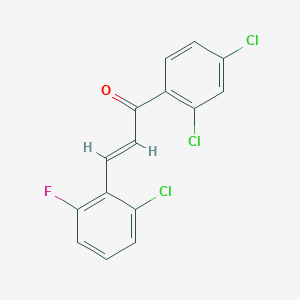
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
概要
説明
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, also known as EF24, is a synthetic compound that has been recently studied for its potential therapeutic applications due to its anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses in the body. (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been shown to activate Nrf2 by modifying a specific cysteine residue on the Keap1 protein, which normally binds to and inhibits Nrf2. Activated Nrf2 then translocates to the nucleus and binds to antioxidant response elements (AREs) in the DNA, leading to the upregulation of various antioxidant and anti-inflammatory genes.
生化学的および生理学的効果
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been found to induce cell cycle arrest, apoptosis, and autophagy, which are all mechanisms that lead to cancer cell death. In animal models of cancer, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been shown to inhibit tumor growth and metastasis. In inflammation models, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has also been shown to protect against oxidative stress and DNA damage in various cell types.
実験室実験の利点と制限
One advantage of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is its relatively simple synthesis method and high yield. (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is also stable under normal laboratory conditions and can be easily dissolved in organic solvents. However, one limitation of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is its low aqueous solubility, which can make it difficult to use in certain experiments. (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one is also highly reactive and can undergo oxidation or reduction reactions, which can affect its activity.
将来の方向性
There are several future directions for (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one research. One direction is to further investigate the molecular mechanisms of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one's anti-cancer and anti-inflammatory effects, including its effects on other signaling pathways besides Nrf2. Another direction is to explore the potential of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one as a combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, more studies are needed to optimize the formulation and delivery of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one for clinical use. Finally, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one's potential as a neuroprotective agent has recently been explored, and further research in this area may lead to new therapeutic applications.
科学的研究の応用
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in cancer and inflammation. In cancer research, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In inflammation research, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3FO/c16-9-4-5-11(13(18)8-9)15(20)7-6-10-12(17)2-1-3-14(10)19/h1-8H/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADSPTLBEBUPPK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



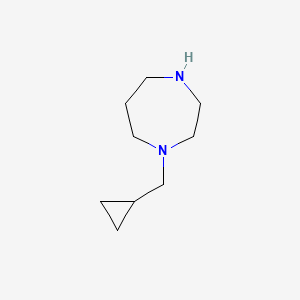
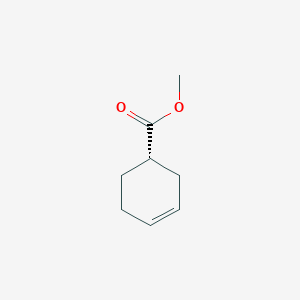
![5-Chloro-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B3149871.png)
![5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole](/img/structure/B3149875.png)
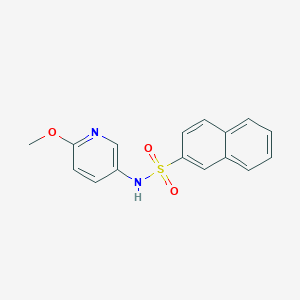
![Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane](/img/structure/B3149893.png)
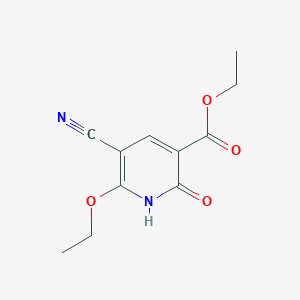
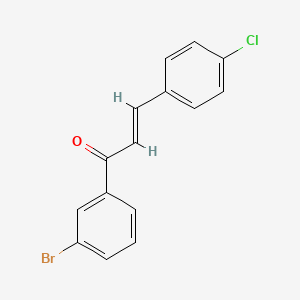
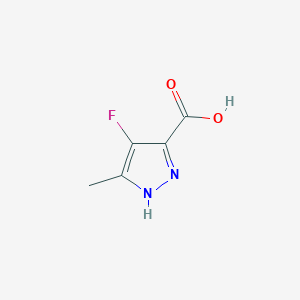
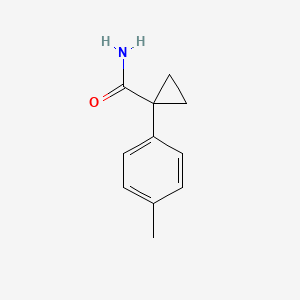
![3-[1,5,7,9,11,13,15-Heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[7.7.1.13,7.15,13.111,15]icosan-3-yl]propan-1-ol](/img/structure/B3149912.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3149919.png)
